Imatinib Clinical Efficacy: 12-Month Major Molecular Response Rates in Network Meta-Analysis
A 2025 frequentist network meta-analysis of 25 randomized controlled trials (n=176 studies screened) evaluated major molecular response (MMR) at 12 months across all FDA-approved BCR-ABL TKIs [1]. Imatinib served as the reference comparator for all newer-generation agents. Asciminib demonstrated the largest mean difference (MD) of 22.45% over imatinib (p<0.0001), followed by nilotinib (MD 12.48%, p=0.001), bosutinib (MD 10.71%, p=0.0007), and dasatinib (MD 7.32%, p<0.0001) [1]. Ponatinib showed a non-significant MD of 42.00% with a wide confidence interval crossing zero (p=0.3408) [1].
| Evidence Dimension | 12-month major molecular response (MMR) rate difference |
|---|---|
| Target Compound Data | Imatinib (reference baseline) |
| Comparator Or Baseline | Asciminib: MD +22.45% (95% CI 15.84–29.07); Nilotinib: MD +12.48% (95% CI 5.05–19.92); Bosutinib: MD +10.71% (95% CI 4.49–16.92); Dasatinib: MD +7.32% (95% CI 4.98–9.67); Ponatinib: MD +42.00% (95% CI -44.41 to 128.41, p=0.3408) |
| Quantified Difference | Asciminib: +22.45 percentage points (z=6.65, p<0.0001); Dasatinib: +7.32 percentage points (z=6.12, p<0.0001); Nilotinib: +12.48 percentage points (z=3.29, p=0.001); Bosutinib: +10.71 percentage points (z=3.38, p=0.0007) |
| Conditions | Systematic review and frequentist network meta-analysis (25 trials included; random-effects model); primary outcome MMR at 12 months |
Why This Matters
This network meta-analysis establishes imatinib as the validated efficacy benchmark against which all newer-generation TKIs are quantitatively compared, providing procurement teams with a standardized reference for cross-trial efficacy normalization.
- [1] Hossain MI, Khalil I, Islam MR, et al. Comparative effectiveness of first, second, and third-generation tyrosine kinase inhibitors in chronic myeloid leukemia: A systematic review and frequentist network meta-analysis. J Clin Oncol. 2025;43(16_suppl):e18564. doi:10.1200/JCO.2025.43.16_suppl.e18564. View Source
